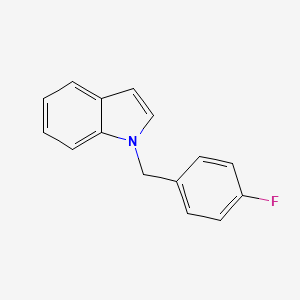

1-(4-Fluorobenzyl)-1H-indole

Vue d'ensemble

Description

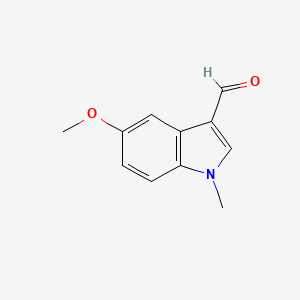

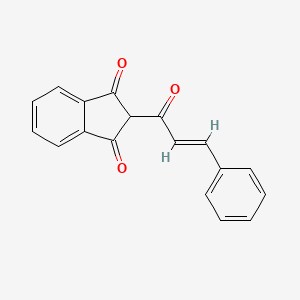

1-(4-Fluorobenzyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

Mécanisme D'action

Target of Action

Similar compounds such as 4-(4-fluorobenzyl)piperidine and [1-(4-Fluorobenzyl)Cyclobutyl]Methyl have been reported to interact with targets like Beta-secretase 1 and Cathepsin K respectively . These proteins play crucial roles in various biological processes, including the regulation of amyloid precursor protein processing and bone remodeling.

Mode of Action

This interaction could potentially alter the normal functioning of the target proteins, resulting in various downstream effects .

Biochemical Pathways

A study on a similar compound, 1-(4-(4-(4-fluorobenzyl)-1-piperazinyl)butyl)indolin-2-one, suggests that it may interact with dopamine d2-like receptors . This interaction could potentially influence various downstream effects related to neurotransmission.

Pharmacokinetics

Similar compounds like mosapride citrate have been reported to exhibit linear pharmacokinetics, with the maximum concentration (cmax) and area under the curve (auc) increasing proportionally with the dose .

Result of Action

Based on the reported effects of similar compounds, it can be inferred that this compound might lead to changes in cellular signaling and neurotransmission .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-indole typically involves the reaction of indole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluorobenzyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced indole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Indole-2,3-diones.

Reduction: Reduced indole derivatives.

Substitution: Halogenated indole derivatives.

Applications De Recherche Scientifique

1-(4-Fluorobenzyl)-1H-indole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Comparaison Avec Des Composés Similaires

- 4-Fluorobenzyl bromide

- 4-Fluorobenzyl chloride

- 4-Fluorobenzyl alcohol

Comparison: 1-(4-Fluorobenzyl)-1H-indole is unique due to the presence of both the indole ring and the fluorobenzyl group, which confer distinct chemical and biological properties. Compared to other fluorobenzyl derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPAZBSSZIZVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359515 | |

| Record name | 1-(4-Fluorobenzyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204205-77-6 | |

| Record name | 1-(4-Fluorobenzyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(4-Fluorobenzyl)-1H-indole in the context of synthetic cannabinoids?

A: This compound serves as a key structural component in various synthetic cannabinoids, including FDU-PB-22 [], ACBM-BZ-F [], and several others []. These synthetic cannabinoids are designed to mimic the effects of natural cannabinoids found in cannabis by interacting with cannabinoid receptors in the body.

Q2: How does the structure of this compound contribute to its activity?

A: While the provided research doesn't delve into the specific binding interactions, it highlights that modifications to the this compound core can significantly impact the activity and potency of the resulting synthetic cannabinoids. For instance, changing the substituents on the indole or the nature of the attached groups can alter binding affinity for cannabinoid receptors []. Additionally, the presence of the 4-fluorobenzyl group is thought to be important for activity, potentially influencing receptor binding or metabolic stability [].

Q3: What metabolic pathways are involved in the breakdown of synthetic cannabinoids containing this compound?

A: Research suggests that glucuronidation plays a major role in the metabolism of these compounds. Specifically, UGT enzymes, particularly UGT1A10, exhibit high activity in catalyzing the glucuronidation of metabolites like FBI-COOH, which is formed from FDU-PB-22 []. This metabolic process is crucial for understanding the clearance and potential drug interactions of these synthetic cannabinoids.

Q4: What are the analytical techniques used to identify and quantify this compound-containing compounds?

A: Researchers utilize a combination of advanced analytical techniques to study these substances. These include GC-MS, 1H and 13C NMR, and IR spectroscopy for structural characterization []. Additionally, UPLC-HR-MS/MS is employed to investigate the metabolism and identify specific metabolites generated by human liver microsomes []. These techniques provide valuable insights into the chemical properties, metabolic fate, and potential for detection of these synthetic cannabinoids.

Q5: Are there any known safety concerns associated with synthetic cannabinoids containing the this compound moiety?

A: While this specific Q&A focuses on the scientific aspects and avoids medical information, it's important to note that synthetic cannabinoids, in general, pose significant health risks. Their consumption can lead to various adverse effects and even fatality. The research emphasizes the importance of understanding the metabolic pathways [] and identifying reliable biomarkers [] to address the growing concern surrounding the abuse of these substances.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)